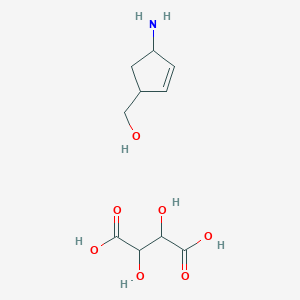

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate is an organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an amine, followed by reduction and subsequent functionalization to introduce the hydroxyl group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentene derivatives, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as a precursor in the synthesis of antiviral and anticancer drugs.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride

- (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate

Uniqueness

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Biological Activity

(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate is C10H17NO7, with a molecular weight of 263.24 g/mol. The compound features a bicyclic structure that includes an amino group and a hydroxymethyl group, contributing to its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate exhibits various biological activities, primarily linked to its structural components. Notably, it serves as an intermediate in the synthesis of antiviral agents like Abacavir, which is used in the treatment of HIV .

Pharmacological Properties

The compound's pharmacological profile includes:

- Antiviral Activity : It acts as a nucleoside analog, inhibiting viral replication.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : Related structures exhibit significant anti-inflammatory effects, which may extend to (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate .

The biological activity of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The stereochemistry of the compound plays a crucial role in determining its affinity for these targets. For instance:

- The amino group can participate in hydrogen bonding with active sites on enzymes.

- The hydroxymethyl group may enhance solubility and bioavailability, facilitating better interaction with cellular targets .

Study 1: Antiviral Efficacy

A study exploring the antiviral efficacy of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate found that it effectively inhibited HIV replication in vitro at low micromolar concentrations. The mechanism involved competitive inhibition of viral reverse transcriptase .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of related compounds. It was found that compounds structurally similar to (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis

To better understand the uniqueness of (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-Tetrahydrofuran | Tetrahydrofuran ring | Exhibits neuroprotective effects |

| 2-Amino-Cyclopentene | Cyclopentene ring | Known for its role in organic synthesis |

| 3-Hydroxy-Pyrrolidine | Pyrrolidine ring | Displays significant anti-inflammatory activity |

| 5-Aminolevulinic Acid | Porphyrin precursor | Used in photodynamic therapy for cancer treatment |

The presence of both amino and hydroxymethyl groups in (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate enhances its biological interactions compared to other compounds .

Properties

IUPAC Name |

(4-aminocyclopent-2-en-1-yl)methanol;2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C4H6O6/c7-6-2-1-5(3-6)4-8;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,8H,3-4,7H2;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSTZOJHLZNDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.